(3S,4aS,8aS)-2-[(2R,3R)-3-[(3-Acetoxy-2-methylbenzoyl)amino]-4-phenythiobutyl]-decahydro-N-(2-hydroxy-1,1-dimethylethyl)-3-isoquinolinecarboxamide
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Description
(3S,4aS,8aS)-2-[(2R,3R)-3-[(3-Acetoxy-2-methylbenzoyl)amino]-4-phenythiobutyl]-decahydro-N-(2-hydroxy-1,1-dimethylethyl)-3-isoquinolinecarboxamide is a useful research compound. Its molecular formula is C34H47N3O6S and its molecular weight is 625.825. The purity is usually 95%.
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Scientific Research Applications
Crystal Structures and Protease Inhibition
A study by Cunico et al. (2016) elucidated the crystal structures of two hemihydrates of a closely related compound, revealing moderate antimalarial activity in vitro against Plasmodium falciparum. This research highlights the compound's structural intricacies and its potential as a scaffold for developing antimalarial agents Cunico, W., Ferreira, M. d. L. G., Wardell, J., & Wardell, S. (2016). Journal of Chemical Crystallography, 46, 435-442.
Synthesis and Characterization
Yan et al. (2008) described an efficient synthesis route for the intermediate of nelfinavir, showcasing a one-pot synthesis method that underscores the compound's relevance in the synthesis of pharmaceutical agents. This study provides insights into the compound's chemical synthesis and its importance in drug development Yan, J.-h., Yao, G., Yang, L.-n., Hu, G., & Yang, X. (2008). Guang pu xue yu guang pu fen xi = Guang pu, 28(1), 98-102.
HIV Proteinase Inhibitors
Research by Kitchin et al. (1994) explored the synthesis and structure-activity relationships of a series of penicillin-derived HIV proteinase inhibitors, indicating the compound's utility in designing inhibitors with significant antiviral activity. This work underscores the potential therapeutic applications of derivatives of the compound in the treatment of HIV Kitchin, J., Bethell, R., Cammack, N., et al. (1994). Journal of Medicinal Chemistry, 37(22), 3707-3716.
Opioid Receptor Antagonism
Thomas et al. (2003) identified a derivative as a novel potent and selective kappa opioid receptor antagonist. The study highlights the significance of stereochemistry in the compound's activity, offering valuable insights into the design of selective kappa opioid receptor antagonists Thomas, J. B., Atkinson, R., Vinson, N., et al. (2003). Journal of Medicinal Chemistry, 46(14), 3127-3137.
Antioxidant Studies
Al-azawi (2016) conducted a study on the synthesis and characterization of quinazolin derivatives, demonstrating their potential as antioxidants. This research points to the broader applicability of the compound and its derivatives in developing agents with antioxidant properties Al-azawi, K. F. (2016). Oriental Journal of Chemistry, 32, 585-590.
Properties
IUPAC Name |
[3-[[(2R,3R)-4-[(3S,4aS,8aS)-3-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamoyl]-2-methylphenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H47N3O6S/c1-22-27(15-10-16-31(22)43-23(2)39)32(41)35-28(20-44-26-13-6-5-7-14-26)30(40)19-37-18-25-12-9-8-11-24(25)17-29(37)33(42)36-34(3,4)21-38/h5-7,10,13-16,24-25,28-30,38,40H,8-9,11-12,17-21H2,1-4H3,(H,35,41)(H,36,42)/t24-,25+,28-,29-,30+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDWBTEQIUJJWJF-VOULMWPJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1OC(=O)C)C(=O)NC(CSC2=CC=CC=C2)C(CN3CC4CCCCC4CC3C(=O)NC(C)(C)CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1OC(=O)C)C(=O)N[C@@H](CSC2=CC=CC=C2)[C@@H](CN3C[C@H]4CCCC[C@H]4C[C@H]3C(=O)NC(C)(C)CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H47N3O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
625.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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